2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1017033-55-4
VCID: VC8391480
InChI: InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13)
SMILES: CC(C(=O)NC1=CC(=CC=C1)SC)Cl
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.73 g/mol

2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide

CAS No.: 1017033-55-4

Cat. No.: VC8391480

Molecular Formula: C10H12ClNOS

Molecular Weight: 229.73 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide - 1017033-55-4

Specification

CAS No. 1017033-55-4
Molecular Formula C10H12ClNOS
Molecular Weight 229.73 g/mol
IUPAC Name 2-chloro-N-(3-methylsulfanylphenyl)propanamide
Standard InChI InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13)
Standard InChI Key MNUYFLFMKCNQQM-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC(=CC=C1)SC)Cl
Canonical SMILES CC(C(=O)NC1=CC(=CC=C1)SC)Cl

Introduction

2-Chloro-N-[3-(methylsulfanyl)phenyl]propanamide is an organic compound with a molecular formula that reflects its structure as a substituted amide. It features a propanamide backbone with a chlorine atom at the second position and a methylthio group attached to the phenyl ring at the meta position. This compound is primarily used as an intermediate in organic synthesis and has potential applications in biological research, particularly in enzyme inhibition studies and medicinal chemistry.

Synthesis of 2-Chloro-N-[3-(methylsulfanyl)phenyl]propanamide

The synthesis of this compound typically involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride. This reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine used to neutralize hydrochloric acid produced during the reaction.

Synthetic Route

  • Reactants: 3-(methylsulfanyl)aniline and chloroacetyl chloride.

  • Solvent: Dichloromethane.

  • Base: Triethylamine.

  • Conditions: Room temperature, under inert atmosphere.

Applications in Research

This compound is a valuable tool in both synthetic chemistry and biological research. It participates in various chemical reactions, allowing for the synthesis of derivatives that may exhibit different biological activities. In biological systems, it may inhibit enzyme activity by binding to active sites or allosteric sites on enzymes.

Potential Biological Applications

  • Enzyme Inhibition: Binding to enzyme active sites or allosteric sites.

  • Medicinal Chemistry: Potential use in drug development.

Chemical Data

PropertyValue/Description
Molecular WeightApproximately 229.73 g/mol
CAS No.1017033-55-4
ClassificationSubstituted amide
Synthesis Reactants3-(methylsulfanyl)aniline, chloroacetyl chloride
SolventDichloromethane
BaseTriethylamine

Spectroscopic Data

While specific spectroscopic data for 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide is not detailed here, compounds of similar structure typically undergo characterization using techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm their identity and purity .

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